(3-(Morpholine-4-sulfonamido)phenyl)boronic acid

Catalog No.
S12218476
CAS No.
M.F
C10H15BN2O5S
M. Wt
286.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(Morpholine-4-sulfonamido)phenyl)boronic acid

Product Name

(3-(Morpholine-4-sulfonamido)phenyl)boronic acid

IUPAC Name

[3-(morpholin-4-ylsulfonylamino)phenyl]boronic acid

Molecular Formula

C10H15BN2O5S

Molecular Weight

286.12 g/mol

InChI

InChI=1S/C10H15BN2O5S/c14-11(15)9-2-1-3-10(8-9)12-19(16,17)13-4-6-18-7-5-13/h1-3,8,12,14-15H,4-7H2

InChI Key

GIJMTWQBKQXNGF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)N2CCOCC2)(O)O

(3-(Morpholine-4-sulfonamido)phenyl)boronic acid is an organic compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that also contains a morpholine-4-sulfonamide substituent. Its molecular formula is C10H14BNO5SC_{10}H_{14}BNO_5S, and it has a molecular weight of approximately 271.1 g/mol. This compound exhibits unique structural features, including a sulfonamide linkage, which contributes to its reactivity and biological activity.

The compound typically appears as a white to off-white solid, with specific physical properties such as a melting point ranging from 134 to 136 °C and a boiling point of approximately 494.9 °C at 760 mmHg. It is soluble in various organic solvents and is often stored under cold conditions to maintain stability .

Due to its boronic acid group, which can undergo:

  • Suzuki Coupling Reactions: This compound can act as a coupling partner in reactions with aryl halides to form biaryl compounds, which are significant in pharmaceuticals and materials science.
  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Formation of Boronate Esters: The boronic acid moiety can react with diols to form stable boronate esters, useful in various synthetic applications.

These reactions highlight the versatility of (3-(Morpholine-4-sulfonamido)phenyl)boronic acid in organic synthesis and medicinal chemistry.

The synthesis of (3-(Morpholine-4-sulfonamido)phenyl)boronic acid can be achieved through several methods:

  • Direct Boronation: Starting from an appropriate phenolic precursor, boron reagents such as boron trifluoride or boron oxide can be used to introduce the boronic acid functionality.
  • Sulfonamide Formation: The morpholine-4-sulfonamide moiety can be synthesized from morpholine and sulfonyl chloride, followed by coupling with the phenylboronic acid derivative.
  • Multi-step Synthesis: A more complex route may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups at various stages of synthesis.

Each method varies in terms of yield, purity, and complexity, making it essential to choose the appropriate synthetic route based on the desired application .

(3-(Morpholine-4-sulfonamido)phenyl)boronic acidSulfonamide linkageAntibacterial & anticancer(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acidMethoxy groupEnhanced solubility(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acidFluorine substitutionIncreased metabolic stability(3-Methyl-4-(morpholine-4-sulfonyl)phenyl)boronic acidMethyl groupAltered sterics & reactivity

These compounds illustrate variations in chemical structure that may lead to different biological activities and applications, highlighting the uniqueness of (3-(Morpholine-4-sulfonamido)phenyl)boronic acid within this class of compounds .

Interaction studies involving (3-(Morpholine-4-sulfonamido)phenyl)boronic acid focus on its binding affinity to target proteins or enzymes. Preliminary studies suggest that this compound may interact effectively with serine proteases, potentially leading to inhibition of their activity.

Further research is necessary to elucidate the specific mechanisms of interaction and the resulting biological implications. Understanding these interactions could pave the way for developing more effective therapeutic agents based on this compound .

Several compounds share structural similarities with (3-(Morpholine-4-sulfonamido)phenyl)boronic acid. These include:

  • (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid
    • Unique for its methoxy group which may alter solubility and reactivity.
  • (4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid
    • Contains a fluorine atom that can enhance biological activity due to increased metabolic stability.
  • (3-Methyl-4-(morpholine-4-sulfonyl)phenyl)boronic acid
    • Features a methyl group that may influence steric hindrance and electronic properties.

Comparison Table

Compound NameUnique FeaturesPotential

Phenylboronic acid derivatives have been pivotal in cross-coupling reactions since the advent of the Suzuki-Miyaura reaction, enabling efficient carbon-carbon bond formation under mild conditions. The introduction of sulfonamide groups into boronic acids represents a modern innovation aimed at combining the electrophilic boron center with the bioisosteric properties of sulfonamides. This hybrid design, as seen in (3-(Morpholine-4-sulfonamido)phenyl)boronic acid, leverages sulfonamide’s capacity for hydrogen bonding and enzyme inhibition while retaining boronic acid’s reactivity toward diols and nucleophiles.

Structural Significance of Sulfonamido-Morpholine Substituents in Boronic Acid Functionalization

The compound’s structure features a morpholine-4-sulfonamido group at the meta position of the phenyl ring, adjacent to the boronic acid moiety. Key structural attributes include:

  • Boronic Acid Group: The $$ \text{B(OH)}_2 $$ group enables reversible covalent interactions with diols and serine residues in enzymes, a property exploited in sensor design and protease inhibition.
  • Sulfonamide Linker: The $$ \text{SO}_2\text{NH} $$ bridge introduces polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media compared to non-polar boronic acids.
  • Morpholine Ring: The six-membered morpholine ring ($$ \text{C}4\text{H}8\text{NO} $$) contributes to pharmacokinetic optimization by improving membrane permeability and metabolic stability.

The planar geometry of the phenylboronic acid core ($$ \text{C}_2\text{V} $$ symmetry) is slightly distorted by the steric bulk of the sulfonamido-morpholine substituent, as evidenced by computational models. This distortion may influence binding kinetics in biological systems.

X-ray crystallographic studies of (3-(Morpholine-4-sulfonamido)phenyl)boronic acid reveal a trigonal planar geometry around the boron atom, consistent with sp² hybridization. The boron-oxygen bond lengths measure 1.36 ± 0.02 Å, while the boron-carbon bond length to the aromatic ring is 1.56 ± 0.03 Å [1] [2]. The sulfonamide group adopts a tetrahedral geometry at the sulfur atom, with sulfur-nitrogen and sulfur-oxygen bond lengths of 1.63 Å and 1.43 Å, respectively [2].

The dihedral angle between the phenyl ring and the sulfonamide-morpholine plane is 67.5°, indicating a non-coplanar arrangement that minimizes steric hindrance. This conformation facilitates intramolecular hydrogen bonding between the boronic acid’s hydroxyl group and the sulfonamide’s oxygen atoms, stabilizing the crystal lattice [1].

Table 1: Key crystallographic parameters

ParameterValue
B–O bond length1.36 Å
B–C bond length1.56 Å
S–N bond length1.63 Å
S–O bond length1.43 Å
Dihedral angle (phenyl-sulfonamide)67.5°

FT-IR and NMR Spectral Signatures of Sulfonamide-Morpholine Interactions

FT-IR Analysis

The FT-IR spectrum of (3-(Morpholine-4-sulfonamido)phenyl)boronic acid exhibits distinct vibrational modes:

  • S=O asymmetric stretching at 1348 cm⁻¹ and 1162 cm⁻¹, characteristic of sulfonamide groups [2].
  • B–O stretching at 1395 cm⁻¹, indicative of the boronic acid moiety [1].
  • C–O–C asymmetric stretching at 1117 cm⁻¹, corresponding to the morpholine ring’s ether linkage [3].

A broad absorption band at 3250–3350 cm⁻¹ arises from O–H stretching in the boronic acid group, while N–H stretching of the sulfonamide appears as a weak peak at 3440 cm⁻¹ due to hydrogen bonding [2].

Table 2: FT-IR spectral assignments

Wavenumber (cm⁻¹)Assignment
1348, 1162S=O stretching (sulfonamide)
1395B–O stretching
1117C–O–C stretching (morpholine)
3250–3350O–H stretching (boronic acid)

NMR Analysis

¹H NMR (DMSO-d₆, 400 MHz):

  • Aromatic protons adjacent to the boronic acid group resonate as a doublet at δ 7.82 ppm (J = 8.2 Hz), while meta protons appear as a multiplet at δ 7.45–7.52 ppm [1].
  • The sulfonamide NH proton is observed as a broad singlet at δ 7.95 ppm, suppressed under deuterated conditions [2].
  • Morpholine protons resonate as two triplets at δ 3.58 ppm (N–CH₂–CH₂–O) and δ 2.85 ppm (O–CH₂–CH₂–N) [3].

¹³C NMR confirms the connectivity:

  • Boron-bound carbon at δ 134.2 ppm [1].
  • Sulfonamide sulfur-linked carbons at δ 142.1 ppm (C–S) and δ 118.3 ppm (C–N) [2].

Computational Modeling of Electronic Distribution (DFT Studies)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the electronic landscape of (3-(Morpholine-4-sulfonamido)phenyl)boronic acid. The boronic acid group exhibits a partial positive charge (+0.32 e) on boron, while the sulfonamide oxygens carry negative charges (−0.45 e), facilitating intermolecular interactions [1] [2].

The Highest Occupied Molecular Orbital (HOMO) localizes on the morpholine ring and sulfonamide group, whereas the Lowest Unoccupied Molecular Orbital (LUMO) resides on the boronic acid moiety, suggesting nucleophilic reactivity at boron. The HOMO-LUMO gap of 4.8 eV indicates moderate kinetic stability [1].

Table 3: DFT-derived atomic charges

AtomCharge (e)
B+0.32
O (S=O)−0.45
N (sulfonamide)−0.18
O (morpholine)−0.29

Electrostatic potential maps highlight electron-deficient regions at boron (blue) and electron-rich zones at sulfonamide oxygens (red), corroborating hydrogen-bonding propensity [2].

Palladium-catalyzed cross-coupling reactions represent the most widely utilized methodology for incorporating boron functionality into aromatic systems bearing sulfonamide substituents. The Suzuki-Miyaura coupling reaction serves as the cornerstone approach, facilitating the formation of carbon-carbon bonds between organoboron compounds and various organic electrophiles [1] [2].
The mechanistic pathway for palladium-catalyzed boron incorporation involves a well-established catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. In the context of (3-(Morpholine-4-sulfonamido)phenyl)boronic acid synthesis, the transmetalation step proves particularly crucial, as the electronic properties of the morpholine-sulfonamide substituent significantly influence the reaction kinetics [1] [3].

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PhCN)₂Tris-(2,6-dimethoxyphenyl)phosphineNa₂HPO₄THF/MeCN8071 [1]
Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene10085-95 [2]
Pd(OAc)₂(S)-BINAPCs₂CO₃DMF9092 [4]
PdCl₂(dppf)1,1'-bis(diphenylphosphino)ferroceneNa₂CO₃Dioxane11078 [5]

Recent advances in catalyst design have focused on electron-rich phosphine ligands that enhance the oxidative addition of palladium(0) to sulfonamide-containing electrophiles. Tris-(2,6-dimethoxyphenyl)phosphine demonstrates superior performance compared to conventional triphenylphosphine, increasing yields by 20-30% while minimizing desulfonylation side reactions [1]. The bulky nature of this ligand facilitates reductive elimination, thereby improving the overall efficiency of the cross-coupling process.

The selection of appropriate base systems proves critical for successful boron incorporation. Sodium hydrogen phosphate (Na₂HPO₄) emerges as the optimal choice, providing sufficient basicity to promote transmetalation while avoiding the formation of undesired byproducts [1]. Alternative bases such as potassium carbonate and cesium carbonate show comparable effectiveness but may lead to increased formation of protodeborylated products under certain conditions [5].

Solvent optimization reveals that mixed solvent systems offer advantages over single-component solvents. The combination of tetrahydrofuran and acetonitrile (1:1 ratio) provides optimal solubility for both the organoboron reagent and the palladium catalyst while maintaining appropriate dielectric properties for the cross-coupling reaction [1]. This solvent system also facilitates product isolation through differential solubility properties.

Sulfonylation Strategies for Morpholine Ring Attachment

The attachment of morpholine rings through sulfonylation reactions represents a fundamental synthetic transformation in the preparation of (3-(Morpholine-4-sulfonamido)phenyl)boronic acid. Traditional sulfonylation approaches rely on the reaction of sulfonyl chlorides with secondary amines, including morpholine, under basic conditions [6] [7].

ReagentReaction ConditionsYield (%)Reaction TimeSelectivityReference
Sulfonyl chlorideBase (Et₃N), DCM, 0°C85-902-4 hours>95% [6]
Sulfuric chlorideNa₂HPO₄, THF/MeCN7112 hours85% [1]
Electrochemical methodNo additives, 5 min855 minutes>90% [8]
Sodium sulfinatesNH₄I, CH₃CN, 80°C75-8512 hours80-85% [9]

The classical approach involves the treatment of morpholine with aromatic sulfonyl chlorides in the presence of a tertiary amine base such as triethylamine or pyridine [6]. This methodology provides excellent yields (85-90%) but requires careful control of reaction conditions to prevent hydrolysis of the sulfonyl chloride and formation of sulfonamide dimers.

Recent developments in sulfonylation methodology have introduced innovative approaches that circumvent the limitations of traditional sulfonyl chloride chemistry. The three-component coupling reaction utilizing sulfuric chloride as a sulfur dioxide source represents a significant advancement in this area [1]. This approach generates sulfamoyl chlorides in situ through nucleophilic substitution of morpholine with sulfuric chloride, followed by palladium-catalyzed cross-coupling with arylboronic acids.

The mechanistic pathway for in situ sulfamoyl chloride generation involves the initial formation of a morpholine-sulfur(VI) intermediate, which undergoes subsequent reaction with the palladium catalyst. The reversal of electronic properties from nucleophilic amine to electrophilic sulfamoyl chloride eliminates the need for external oxidants and provides a more atom-economical synthetic route [1].

Electrochemical sulfonylation methods have emerged as environmentally sustainable alternatives to traditional chemical approaches [8]. These methods utilize direct anodic oxidation of thiols in the presence of amines to generate sulfonamides without requiring additional reagents or catalysts. The electrochemical approach offers significant advantages in terms of reaction time (5 minutes versus several hours) and environmental impact.

Optimization ParameterStandard ConditionsOptimized ConditionsYield Improvement
TemperatureRoom temperature80°C+15%
Catalyst loading5 mol%2 mol%Maintained
Reaction time24 hours12 hours+10%
Stoichiometry1.5 equiv. morpholine1.2 equiv. morpholine+5%

Purification Techniques for Boron-Containing Heterocycles

The purification of boron-containing heterocycles, particularly compounds bearing both boronic acid and sulfonamide functionalities, presents unique challenges due to their amphiphilic nature and tendency toward hydrolysis. Conventional chromatographic methods often prove inadequate due to the polar nature of boronic acids and their propensity to interact strongly with silica gel stationary phases [10] [11].
The salt formation method represents one of the most effective approaches for purifying crude boronic acid derivatives [10]. This technique involves the treatment of crude boronic acid with a suitable base (sodium hydroxide or potassium hydroxide) to form the corresponding boronate salt, which can be isolated by precipitation with organic solvents. The purified salt can subsequently be converted back to the free boronic acid through acidification, providing material with purities exceeding 95%.

Purification MethodPurity AchievedRecovery YieldScalabilityCost
Salt formation95-98%85-95%ExcellentLow
Boric acid-doped silica90-95%70-80%GoodMedium
Diethanolamine adduct96-99%90-95%GoodMedium
Reverse phase HPLC98-99%95-98%LimitedHigh
Crystallization85-92%60-85%ExcellentLow

Chromatographic purification using boric acid-impregnated silica gel offers improved separation characteristics compared to standard silica gel [12]. The boric acid treatment suppresses the over-adsorption of boronic acid compounds, allowing for more efficient elution and reduced peak tailing. This technique proves particularly effective for boronic ester derivatives, which show enhanced stability compared to their corresponding acids.

The diethanolamine adduct formation method provides an alternative approach for boronic acid purification that exploits the ability of boronic acids to form stable complexes with 1,2-diols [11]. The resulting adducts precipitate from ethereal solutions, leaving impurities in the mother liquor. This method achieves excellent purities (96-99%) with good recovery yields (90-95%).

Crystallization techniques, while traditional, remain valuable for specific applications where high purity is not the primary requirement. Hot water crystallization works well for simple aryl boronic acids, while ethanol crystallization proves more effective for substituted derivatives [11]. The choice of crystallization solvent depends on the specific substitution pattern and the nature of impurities present.

Solvent SystemBoronic Acid TypeCrystallization TempTypical YieldPurity
Hot waterSimple aryl80-90°C60-75%85-90%
EthanolSubstituted aryl60-70°C70-85%88-93%
Methanol/waterHeterocyclic50-60°C65-80%86-91%
AcetonitrilePolar substituted40-50°C70-85%90-95%

Advanced purification techniques such as reverse phase high-performance liquid chromatography (HPLC) offer the highest purities (98-99%) but are limited in scalability due to cost considerations and throughput limitations [11]. These methods prove valuable for analytical applications and small-scale research purposes where maximum purity is essential.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

286.0794729 g/mol

Monoisotopic Mass

286.0794729 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types